N-[1-(1H-benzimidazol-2-yl)-2-methylbutyl]-N'-phenylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(1H-benzimidazol-2-yl)-2-methylbutyl]-N’-phenylurea is a synthetic organic compound that features a benzimidazole moiety linked to a phenylurea structure. Benzimidazole derivatives are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties . The unique structure of N-[1-(1H-benzimidazol-2-yl)-2-methylbutyl]-N’-phenylurea makes it a compound of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1H-benzimidazol-2-yl)-2-methylbutyl]-N’-phenylurea typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by condensing o-phenylenediamine with formic acid or trimethyl orthoformate.
Attachment of Methylbutyl Group: The next step involves the introduction of the 2-methylbutyl group to the benzimidazole core. This can be achieved through alkylation reactions using appropriate alkyl halides under basic conditions.
Formation of Phenylurea Moiety: The final step involves the reaction of the benzimidazole derivative with phenyl isocyanate to form the phenylurea structure.
Industrial Production Methods
Industrial production of N-[1-(1H-benzimidazol-2-yl)-2-methylbutyl]-N’-phenylurea follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[1-(1H-benzimidazol-2-yl)-2-methylbutyl]-N’-phenylurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups on the benzimidazole or phenylurea moieties are replaced with other groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
N-[1-(1H-benzimidazol-2-yl)-2-methylbutyl]-N’-phenylurea has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[1-(1H-benzimidazol-2-yl)-2-methylbutyl]-N’-phenylurea involves its interaction with specific molecular targets and pathways. The benzimidazole moiety is known to bind to various enzymes and receptors, inhibiting their activity and leading to therapeutic effects. For example, it may inhibit microbial enzymes, leading to antimicrobial activity, or interact with cellular receptors to exert anticancer effects.
Comparison with Similar Compounds
Similar Compounds
N-[1-(1H-benzimidazol-2-yl)-2-methylpropyl]-N’-phenylurea: Similar structure but with a different alkyl chain length.
N-[1-(1H-benzimidazol-2-yl)-2-methylbutyl]-N’-methylurea: Similar structure but with a different substituent on the urea moiety.
N-[1-(1H-benzimidazol-2-yl)-2-ethylbutyl]-N’-phenylurea: Similar structure but with a different alkyl chain branching.
Uniqueness
N-[1-(1H-benzimidazol-2-yl)-2-methylbutyl]-N’-phenylurea is unique due to its specific combination of the benzimidazole core and the phenylurea structure, which imparts distinct pharmacological properties. The presence of the 2-methylbutyl group further differentiates it from other similar compounds, potentially leading to unique biological activities and applications.
Properties
Molecular Formula |
C19H22N4O |
---|---|
Molecular Weight |
322.4 g/mol |
IUPAC Name |
1-[(1S,2S)-1-(1H-benzimidazol-2-yl)-2-methylbutyl]-3-phenylurea |
InChI |
InChI=1S/C19H22N4O/c1-3-13(2)17(18-21-15-11-7-8-12-16(15)22-18)23-19(24)20-14-9-5-4-6-10-14/h4-13,17H,3H2,1-2H3,(H,21,22)(H2,20,23,24)/t13-,17-/m0/s1 |
InChI Key |
ZMRZRSHVEVOXQG-GUYCJALGSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C1=NC2=CC=CC=C2N1)NC(=O)NC3=CC=CC=C3 |
Canonical SMILES |
CCC(C)C(C1=NC2=CC=CC=C2N1)NC(=O)NC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.